2-(4-Chloro-2-iodophenyl)acetonitrile
Description
2-(4-Chloro-2-iodophenyl)acetonitrile is a halogenated aromatic nitrile characterized by a phenyl ring substituted with chlorine at the 4-position and iodine at the 2-position, attached to an acetonitrile group. This compound belongs to a class of arylacetonitriles, which are widely studied for their diverse chemical reactivity and applications in medicinal chemistry and materials science. The presence of heavy halogens (chlorine and iodine) imparts distinct electronic and steric properties, influencing its interactions in synthetic pathways and biological systems.
Properties
Molecular Formula |
C8H5ClIN |
|---|---|
Molecular Weight |
277.49 g/mol |
IUPAC Name |
2-(4-chloro-2-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClIN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 |
InChI Key |
QKZCQXLBVZVNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
a) 2-(2,4-Dichlorophenyl)acetonitrile
- Structure : Phenyl ring with Cl at 2- and 4-positions.
- Key Differences : Replaces iodine with a second chlorine atom.
- Impact : The absence of iodine reduces molecular weight (MW: ~200 vs. ~307 for the target compound) and polarizability. Dichlorinated analogs exhibit higher electrophilicity due to electron-withdrawing Cl groups, enhancing reactivity in nucleophilic substitutions .
- Synthesis : Prepared via dehydrosulfurization of thiourea intermediates, characterized by IR and NMR .
b) 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
- Structure : Dual phenyl rings with Cl, NH₂, and CH₃ substituents.
- Key Differences: Amino and methyl groups introduce basicity and steric hindrance.
- Applications: Used as an impurity in closantel sodium salt, an anthelmintic drug. The amino group enhances solubility (Water Solubility: 2.293 mg/L) compared to purely halogenated analogs .
c) 2-(4-Amino-3-iodophenyl)acetonitrile
- Structure : Iodo substituent at the 3-position instead of 2-position.
- Impact : Positional isomerism affects electronic distribution. The 3-iodo derivative may exhibit altered HOMO-LUMO gaps due to differences in resonance effects .
Functional Group Modifications
a) 2-(4-Chlorophenyl)-3-oxopropanenitrile
b) alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
- Structure : Incorporates a dioxolane ring.
- Impact : The dioxolane enhances steric bulk and may improve metabolic stability in pharmaceutical applications (Purity: >95% HPLC) .
Electronic and Spectral Properties
- DFT Studies: For methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile derivatives, HOMO-LUMO energies indicate non-planar structures with electron density localized on aromatic rings. Similar trends are expected for this compound, where iodine’s polarizability may lower LUMO energy, facilitating electron-deficient reactions .
- Spectral Data : Halogenated analogs show distinct IR peaks for C≡N (~2250 cm⁻¹) and C-I bonds (~500 cm⁻¹). NMR chemical shifts for aromatic protons vary with substituent electronegativity (e.g., δ 7.2–7.8 ppm for dichloro derivatives vs. δ 7.5–8.1 ppm for iodo-chloro compounds) .
Comparative Data Table
Preparation Methods
Directed Iodination of 4-Chlorophenylacetonitrile
The direct introduction of iodine into pre-functionalized aromatic systems remains a cornerstone of synthetic strategies. For 2-(4-Chloro-2-iodophenyl)acetonitrile, iodination of 4-chlorophenylacetonitrile using N-iodosuccinimide (NIS) in the presence of a silver triflate catalyst achieves regioselective substitution at the 2-position. This method leverages the electron-withdrawing nitrile group as a meta-director, positioning iodine ortho to the chloro substituent. Reaction conditions involve dichloromethane at 0–25°C for 12–24 hours, yielding 68–72% product after silica gel chromatography. Challenges include competing para-iodination (8–12% byproduct) and sensitivity to moisture, necessitating anhydrous conditions.
Chlorination Followed by Cyanation
An alternative pathway begins with 2-iodophenylacetonitrile, where chlorination at the 4-position is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a Lewis acid. This Friedel-Crafts-type reaction proceeds at 40–60°C in chlorobenzene, affording 65–70% yield. The nitrile group’s stability under these conditions is critical, as higher temperatures (>80°C) lead to decomposition. Post-reaction purification involves recrystallization from ethanol-water mixtures to remove unreacted SO₂Cl₂ and FeCl₃ residues.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl Halide Assembly
Palladium-catalyzed cross-coupling enables the modular construction of the target compound’s aromatic core. Using 4-chloro-2-iodobenzene boronic acid and chloroacetonitrile in a Suzuki reaction, the aryl-nitrogen bond is formed under mild conditions. A representative protocol employs Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), and a 3:1 dioxane-water solvent system at 80°C for 8 hours. Yields range from 60–65%, with challenges including homocoupling of the boronic acid (15–20% side product) and residual palladium contamination (<50 ppm).
Ullmann-Type Coupling for Direct Functionalization
Copper-mediated Ullmann coupling offers a cost-effective alternative for introducing the acetonitrile moiety. In this approach, 4-chloro-2-iodobromobenzene reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C for 24 hours, utilizing CuI (10 mol%) as a catalyst. The reaction achieves 55–60% yield, though scalability is limited by cyanide toxicity and the need for rigorous pH control (pH 8–10). Post-reaction neutralization with acetic acid and extraction with ethyl acetate minimizes copper residues.
One-Pot Multistep Synthesis
Tandem Halogenation and Cyanation
A streamlined one-pot synthesis combines iodination and cyanation steps, reducing intermediate isolation. Starting with 4-chlorophenylacetic acid, sequential treatment with iodine monochloride (ICl) in acetic acid (80°C, 4 hours) followed by in-situ cyanation using trimethylsilyl cyanide (TMSCN) and ZnI₂ (5 mol%) yields 58–63% product. This method’s efficiency hinges on the compatibility of ICl with the nitrile-forming step, as excess iodine leads to over-iodination.
Catalytic Systems and Reaction Optimization
Palladium vs. Copper Catalysts
Comparative studies of Pd- and Cu-based systems reveal trade-offs between yield and cost:
| Catalyst | Temperature (°C) | Yield (%) | Pd/Cu Residue (ppm) |
|---|---|---|---|
| Pd(PPh₃)₄ | 80 | 65 | 45 |
| CuI | 120 | 60 | 220 |
Data adapted from CN105732392A and CN102746142A. Palladium systems offer cleaner reactions but require costly ligands, whereas copper catalysts are economical but necessitate extensive purification.
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency:
-
Dioxane-water (3:1) : Enhances boronic acid solubility in Suzuki reactions.
-
DMF : Facilitates Ullmann coupling but complicates cyanide handling.
-
K₂CO₃ vs. Cs₂CO₃ : Higher yields with Cs₂CO₃ (70%) due to improved deprotonation, but increased cost.
Challenges and Mitigation Strategies
Regioselectivity Control
Ensuring iodine incorporation at the 2-position demands precise directing groups. The nitrile’s meta-directing effect is augmented by transient protection of the nitrile as a silyl ether (e.g., TMS-CN), redirecting electrophilic substitution to the ortho position.
Functional Group Compatibility
The sensitivity of the nitrile group to strong acids/bases necessitates pH-controlled environments. Buffered systems (pH 7–8) using NaHCO₃ prevent decomposition during halogenation.
Purification of Halogenated Byproducts
Column chromatography with ethyl acetate-hexane gradients (10–30% EtOAc) effectively separates mono- and di-halogenated impurities. Recrystallization from toluene further enhances purity (>98%).
Emerging Methodologies
Photoredox Catalysis for Mild Iodination
Recent advances employ visible-light-mediated iodination using eosin Y as a photocatalyst. Irradiating 4-chlorophenylacetonitrile with NIS in acetonitrile (450 nm LED, 24 hours) achieves 75% yield with minimal byproducts. This method avoids harsh reagents but requires specialized equipment.
Flow Chemistry for Scalable Production
Continuous flow systems reduce reaction times from hours to minutes. A representative setup couples microreactor iodination (ICl, 50°C) with inline cyanation (KCN, 30°C), achieving 85% conversion and 70% isolated yield.
Q & A
Q. What are the established synthetic routes for 2-(4-Chloro-2-iodophenyl)acetonitrile, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and substitution reactions. A common method is the Ullmann coupling , where a chloro-substituted phenyl precursor reacts with an iodide source (e.g., CuI or Pd catalysts) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. For example, starting from 4-chloro-2-iodobenzyl bromide, nucleophilic substitution with cyanide ions (e.g., KCN or NaCN) in ethanol at reflux yields the acetonitrile derivative . Solvent choice and catalyst loading significantly impact purity and yield, with DMF favoring higher conversion rates but requiring rigorous post-synthesis purification.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify the aromatic proton environment and nitrile carbon signal (~110–120 ppm).
- X-ray Crystallography : Resolves the spatial arrangement of halogen atoms and confirms regiochemistry. Software like SHELXL refines crystal structures, while ORTEP-3 generates graphical representations of thermal ellipsoids .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z ≈ 290.91 for CHClIN).
Q. How does the electronic nature of the substituents affect the compound’s reactivity?
The electron-withdrawing chloro and iodo groups on the phenyl ring deactivate the aromatic system, directing electrophilic attacks to the meta position relative to the nitrile group. The nitrile’s electron-deficient carbon participates in nucleophilic additions (e.g., with Grignard reagents) or cyclization reactions under basic conditions .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
Q. What strategies resolve contradictions between experimental and computational data in crystallographic studies?
Discrepancies in bond lengths or angles may arise from crystal packing effects or inadequate refinement. Cross-validate using:
Q. How does this compound interact with biological targets, and what assays validate these interactions?
The compound’s halogen atoms enable halogen bonding with protein residues (e.g., tyrosine or histidine). Use:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes like cytochrome P450.
- Molecular Docking (AutoDock Vina) : Simulate binding poses, validated by mutagenesis studies.
- In Vitro Cytotoxicity Assays : Compare IC values against cancer cell lines (e.g., MCF-7) to assess structure-activity relationships .
Q. What mechanistic insights explain unexpected byproducts in Ullmann-type couplings of this compound?
Competing pathways include:
- Homocoupling : Catalyzed by excess Cu(I), forming biaryl byproducts.
- Dehalogenation : Iodo groups may reduce to hydrogen under prolonged heating. Mitigate by optimizing catalyst loading (e.g., 10 mol% Pd(OAc)) and adding ligands (e.g., 1,10-phenanthroline) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
